Lipophilicity Differentiation: cLogP 3.16 Places the Compound in an Optimal Oral Bioavailability Window Versus 4-Ethylphenyl and 5-Methyl Analogs
The target compound has a computed cLogP of 3.16 [1]. The direct 4-ethylphenyl analog (CID 802306) has a significantly higher XLogP3-AA of 4.0, a difference of +0.84 log units [2]. The 5-methyl-1H-benzimidazol-2-ylsulfanyl analog (CAS 713094-79-2) is even more lipophilic with a LogP of 5.55, a difference of +2.39 log units . In contrast, the unsubstituted parent scaffold (MW 207.25) has a LogP of approximately 2.21 . The target compound thus occupies a specific intermediate lipophilicity range, while the 4-ethylphenyl and 5-methyl analogs exceed Lipinski's recommended LogP ≤5 threshold.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | cLogP 3.16 (C₁₉H₂₁N₃O₂S) |
| Comparator Or Baseline | 4-Ethylphenyl analog: XLogP3-AA 4.0 (Δ +0.84); 5-Methyl analog: LogP 5.55 (Δ +2.39); Unsubstituted phenyl parent: LogP ~2.21 (Δ -0.95) |
| Quantified Difference | 0.84 to 2.39 log unit differences versus comparators |
| Conditions | Computed descriptors from sildrug.ibb.waw.pl, PubChem, Chemsrc, and mcule databases |
Why This Matters
A cLogP of 3.16 places the compound within the optimal range for oral bioavailability (LogP 1–3.5), whereas the 4-ethylphenyl (4.0) and 5-methyl (5.55) analogs are increasingly lipophilic, predicting poorer aqueous solubility and higher non-specific protein binding.
- [1] sildrug.ibb.waw.pl. Computed molecular descriptors for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide: cLogP 3.16. http://sildrug.ibb.waw.pl (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary for CID 802306: 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethylphenyl)acetamide; XLogP3-AA 4.0. https://pubchem.ncbi.nlm.nih.gov/compound/802306 (accessed 2026-05-04). View Source
